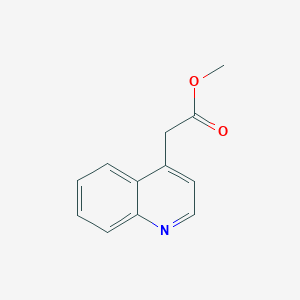
Methyl 2-quinolin-4-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-quinolin-4-ylacetate is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 2-quinolin-4-ylacetate is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways. For instance, it has been reported to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-quinolin-4-ylacetate has been shown to exert various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. Moreover, Methyl 2-quinolin-4-ylacetate has been shown to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 2-quinolin-4-ylacetate is its high yield and purity, which makes it a suitable compound for various laboratory experiments. Moreover, its potent biological activities make it a promising candidate for drug development. However, one of the limitations of Methyl 2-quinolin-4-ylacetate is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on Methyl 2-quinolin-4-ylacetate. One of the directions is the development of novel synthetic methods for the preparation of Methyl 2-quinolin-4-ylacetate and its derivatives. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems. Moreover, the development of Methyl 2-quinolin-4-ylacetate-based metal complexes for the treatment of cancer and other diseases is another promising direction for future research.
Métodos De Síntesis
Methyl 2-quinolin-4-ylacetate can be synthesized using various methods. One of the commonly used methods is the Friedländer synthesis, which involves the condensation of aniline with a ketone or aldehyde in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an amino acid or amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. Both methods yield Methyl 2-quinolin-4-ylacetate with high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2-quinolin-4-ylacetate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antiviral, and antimicrobial activities. It has also been shown to possess potent anti-inflammatory and antioxidant properties. Moreover, Methyl 2-quinolin-4-ylacetate has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal-based drugs.
Propiedades
Número CAS |
158265-22-6 |
|---|---|
Nombre del producto |
Methyl 2-quinolin-4-ylacetate |
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl 2-quinolin-4-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
Clave InChI |
NBBFYNAQGORAGR-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=NC2=CC=CC=C12 |
SMILES canónico |
COC(=O)CC1=CC=NC2=CC=CC=C12 |
Sinónimos |
4-Quinolineacetic acid, Methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
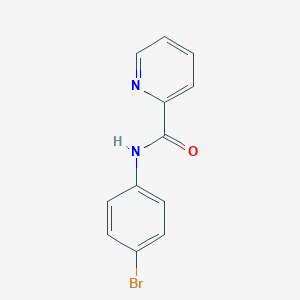
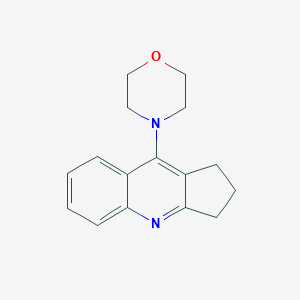
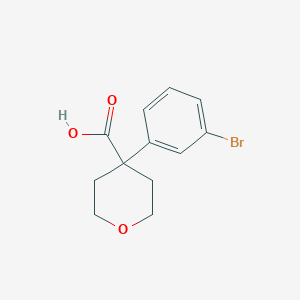
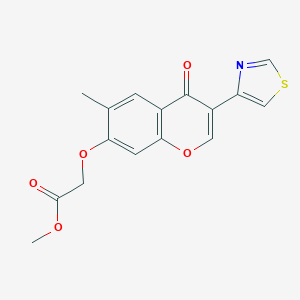
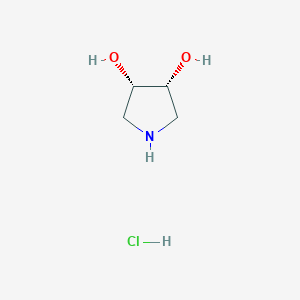
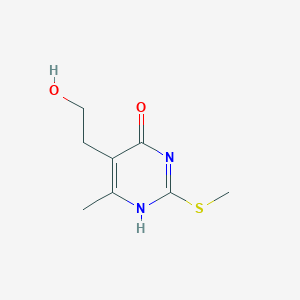
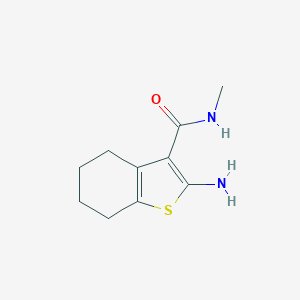
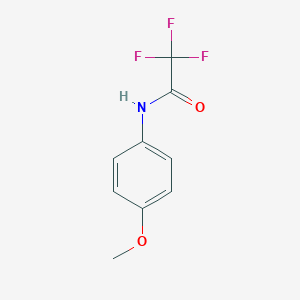
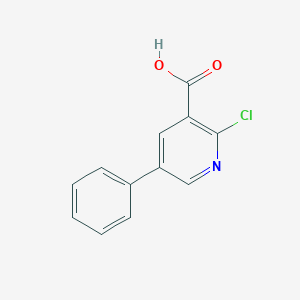
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
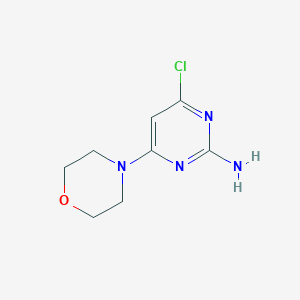
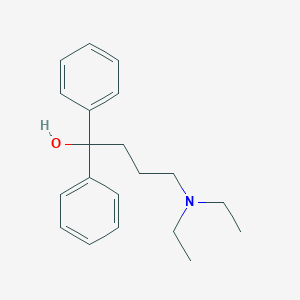
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)